

KIN1148: A Small Molecule RIG-I Agonist for Potent Immune Activation

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Compound of Interest

Compound Name: KIN1148

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

KIN1148 is a novel small-molecule agonist of Retinoic acid-Inducible Gene I (RIG-I), a key intracellular pattern recognition receptor responsible for detecting viral RNA and initiating a potent antiviral innate immune response. This document provides a comprehensive technical overview of **KIN1148**, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental protocols. **KIN1148** directly binds to RIG-I, inducing a non-canonical activation pathway that is independent of ATP hydrolysis. This activation leads to the downstream signaling cascade involving Interferon Regulatory Factor 3 (IRF3) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), culminating in the expression of a broad range of antiviral and pro-inflammatory genes. The potent immunostimulatory properties of **KIN1148** make it a promising candidate as a vaccine adjuvant and for other immunotherapeutic applications.

Introduction

The innate immune system provides the first line of defense against invading pathogens. RIG-I is a central player in this initial response, recognizing viral RNA signatures and triggering a signaling cascade that results in the production of type I interferons and other inflammatory cytokines.[1] The activation of the RIG-I pathway is a critical step in orchestrating both innate and adaptive immunity.

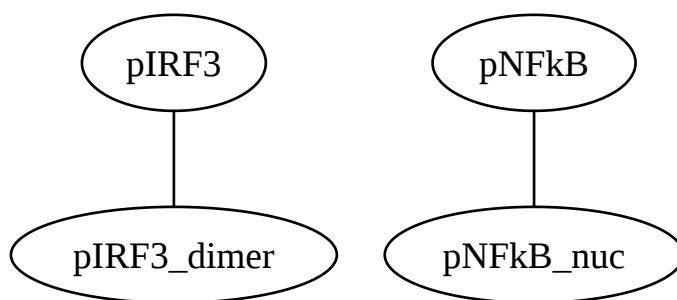
KIN1148 is a medicinal chemistry-optimized analog of the parent compound KIN1000, identified through a high-throughput screen for small-molecule activators of IRF3.[2][3]

KIN1148 has demonstrated enhanced potency in activating IRF3-dependent gene expression and has been shown to function as a powerful vaccine adjuvant, significantly boosting both humoral and cellular immune responses to influenza vaccines in preclinical models.[3] This guide details the current understanding of **KIN1148**'s function and provides the necessary technical information for its evaluation in research and development settings.

Mechanism of Action

KIN1148 directly engages RIG-I to initiate downstream signaling.[2] Unlike the canonical activation of RIG-I by viral RNA, which involves ATP-dependent conformational changes, **KIN1148** induces RIG-I self-oligomerization and signaling in an RNA- and ATP-independent manner.[2] This suggests a novel, non-canonical mode of RIG-I activation.

Upon binding to the helicase and repressor domains of RIG-I, **KIN1148** promotes the recruitment of downstream signaling partners, including TRIM25, 14-3-3 ϵ , DHX15, TBK1, and NEMO, to the mitochondrial antiviral-signaling protein (MAVS) adaptor.[4] This leads to the phosphorylation and activation of the transcription factors IRF3 and NF- κ B, which then translocate to the nucleus to drive the expression of a wide array of innate immune genes, including cytokines and chemokines.[2][4]



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Quantitative Data

The following tables summarize the quantitative data from key in vitro experiments demonstrating the activity of **KIN1148**.

Table 1: Dose-Dependent IRF3 Nuclear Translocation Induced by **KIN1148**

KIN1148 Concentration (μM)	% of Cells with Nuclear IRF3 (PH5CH8 cells)
0	< 5%
1	~10%
5	~40%
10	~70%
20	~85%

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Table 2: Induction of IRF3-Dependent Gene Expression by **KIN1148**

Gene	KIN1148 Concentration (μM)	Fold Induction (vs. DMSO) in PH5CH8 cells
ISG54	10	~15-fold
20	~25-fold	
OASL	10	~8-fold
20	~12-fold	

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Table 3: Induction of Innate Immune Genes in Mouse Embryonic Fibroblasts (MEFs)

Gene	Cell Type	KIN1148 Treatment (18h)	Fold Induction (vs. DMSO)
Ifit1	Wild-Type	20 μ M	~12-fold
RIG-I -/-	20 μ M	~2-fold	
Il6	Wild-Type	20 μ M	~8-fold
RIG-I -/-	20 μ M	~1.5-fold	

Data adapted from Hemann EA, et al. J Immunol. 2023.[2]

Table 4: Induction of IP-10 in PMA-Differentiated THP-1 Cells

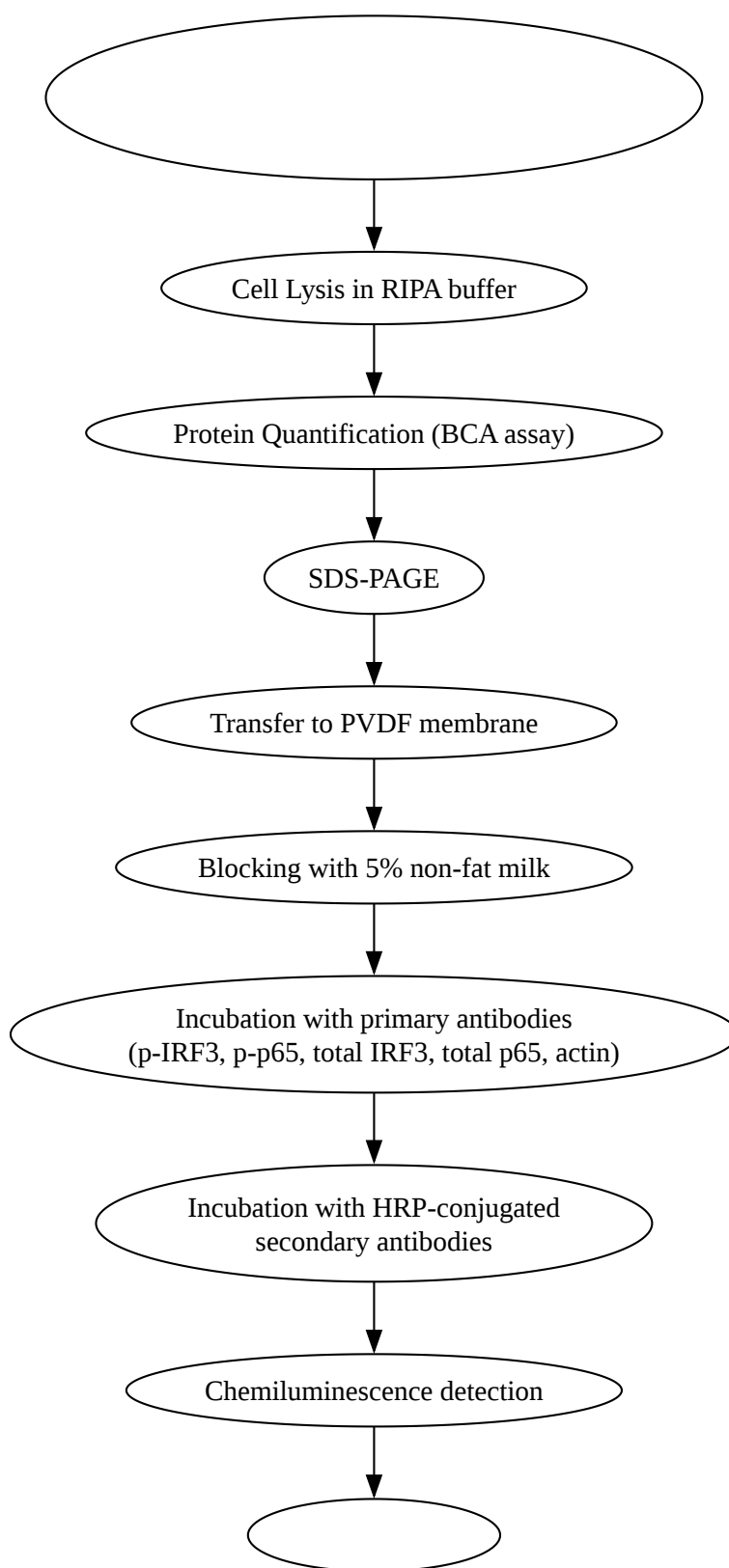
Treatment	IP-10 Concentration (pg/mL)
DMSO	< 100
KIN1148 (10 μ M)	~800
KIN1148 (20 μ M)	~1200

Data adapted from Probst P, et al. Vaccine. 2017.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

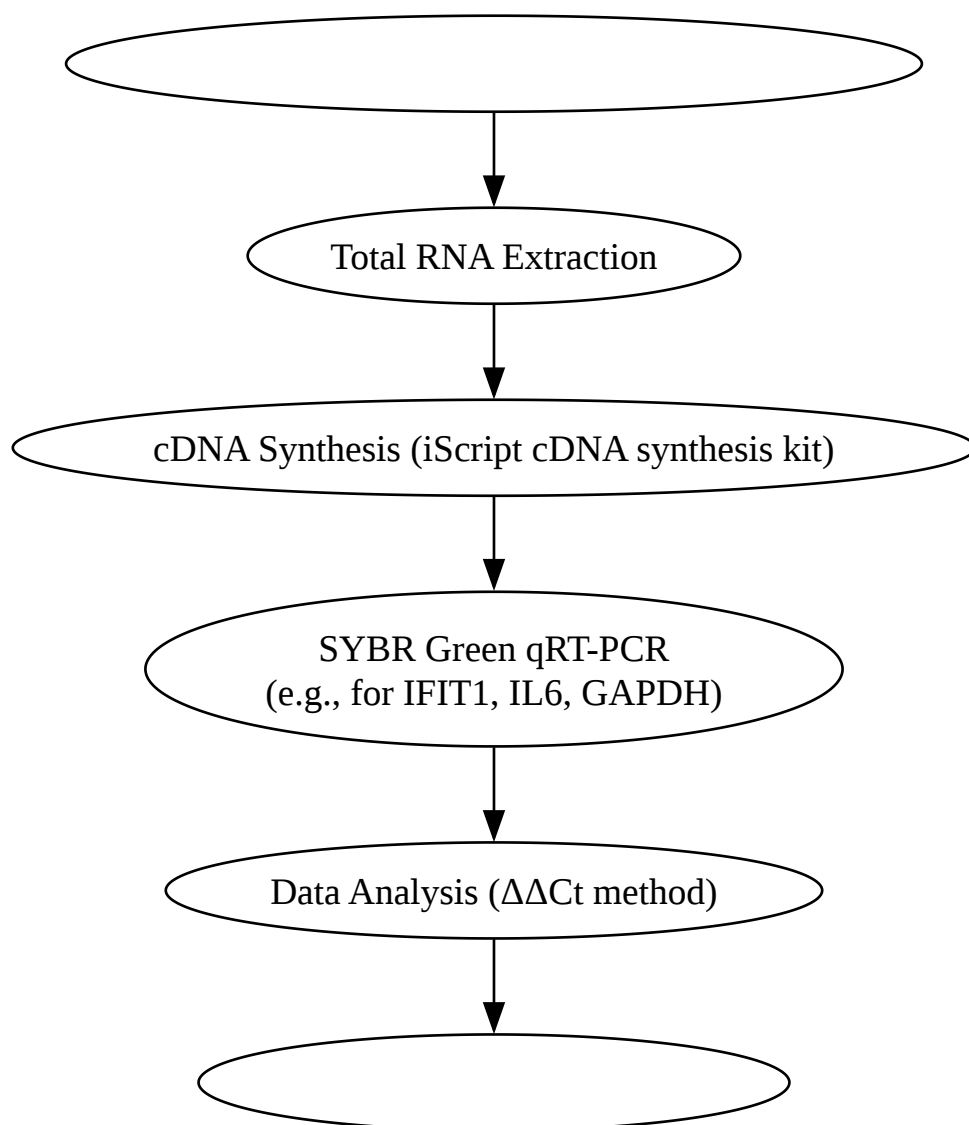
Western Blot Analysis of IRF3 and NF- κ B Phosphorylation



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- Cell Culture and Treatment: Plate HEK293 cells and grow to 80-90% confluency. Treat cells with **KIN1148** (10 or 20 μ M), Sendai Virus (SeV) at 40 hemagglutinin units (HAU)/mL, or DMSO (vehicle control) for the indicated time points (up to 12 hours).^[2]
- Cell Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE and Western Blotting: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
- Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated IRF3 (Ser396), phosphorylated NF- κ B p65 (Ser536), total IRF3, total p65, and a loading control (e.g., β -actin). Subsequently, incubate with appropriate HRP-conjugated secondary antibodies.
- Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis



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- Cell Treatment and RNA Extraction: Treat cells (e.g., MEFs or A549 cells) with **KIN1148** or DMSO for the desired time. Extract total RNA using a suitable RNA isolation kit.[2]
- cDNA Synthesis: Synthesize cDNA from the purified RNA using a reverse transcription kit with both random and oligo(dT) priming.[2]
- qRT-PCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for the target genes (e.g., Ifit1, Il6) and a housekeeping gene (e.g., GAPDH or HuPO).[2]
- Data Analysis: Normalize the cycle threshold (Ct) values of the target genes to the housekeeping gene. Calculate the fold induction of specific genes relative to the DMSO-

treated control using the $\Delta\Delta C_t$ method.[\[2\]](#)

Biotin-KIN1148 Pull-Down Assay

- Preparation of Biotinylated Compound: Synthesize a biotin-tagged version of **KIN1148**.
- Cell Lysate Preparation: Prepare whole-cell lysates from the cells of interest.
- Pull-Down: Incubate the cell lysates with biotin-**KIN1148** or a biotin-fluorescein control, followed by incubation with streptavidin-coated beads to capture the biotinylated compound and any interacting proteins.
- Washing and Elution: Wash the beads to remove non-specific binders and elute the captured proteins.
- Analysis: Analyze the eluted proteins by Western blotting using antibodies against RIG-I and other potential binding partners.[\[2\]](#)

In Vivo Mouse Vaccination and Challenge Studies

- Animal Model: Use an appropriate mouse strain (e.g., C57BL/6J).
- Vaccine Formulation: Formulate **KIN1148** in a liposome-based delivery system. Mix the **KIN1148** liposome formulation with the desired vaccine (e.g., split influenza A virus vaccine) at a suboptimal dose.[\[2\]](#)
- Immunization: Immunize mice intramuscularly with the vaccine formulation. Include control groups receiving the vaccine alone, **KIN1148** liposomes alone, or PBS. A prime-boost immunization strategy can be employed with a boost given at a specified interval (e.g., 14 days).[\[2\]](#)[\[3\]](#)
- Challenge: At a set time post-immunization (e.g., 30 days), challenge the mice intranasally with a lethal dose of the target virus.[\[2\]](#)
- Monitoring and Analysis: Monitor the mice daily for weight loss and clinical signs of illness. Euthanize mice that reach a predetermined humane endpoint.[\[2\]](#) At specific time points post-infection, tissues can be harvested to determine viral titers (e.g., by plaque assay) and to

analyze immune responses (e.g., antibody titers by ELISA, T cell responses by flow cytometry).[2]

Liposome Formulation of KIN1148

- **Lipid Composition:** Prepare a lipid mixture containing phosphatidylcholine, pegylated phosphatidylethanolamine, and cholesterol in a suitable solvent.[5]
- **Drug Incorporation:** Dissolve **KIN1148** in the lipid mixture.
- **Liposome Formation:** Use a method such as sonication for a specified duration (e.g., 6 hours) to form liposomes.[5]
- **Characterization and Storage:** Characterize the liposomes for size and drug encapsulation efficiency. Store the formulation at 4°C. The formulation has been reported to be stable for at least 4 months.[6]

Conclusion

KIN1148 is a potent and specific small-molecule agonist of RIG-I that activates the innate immune system through a novel, non-canonical mechanism. The comprehensive data presented in this guide highlight its ability to induce a robust IRF3- and NF-κB-dependent gene expression program, leading to the production of key antiviral and inflammatory mediators. The successful use of **KIN1148** as a vaccine adjuvant in preclinical models underscores its potential for clinical development. The detailed protocols provided herein should facilitate further research into the therapeutic applications of **KIN1148** in infectious diseases, oncology, and other areas where potent immune activation is desired.

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